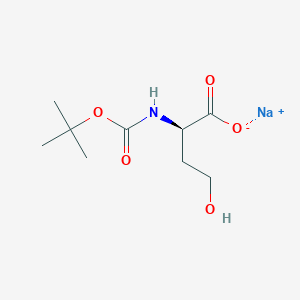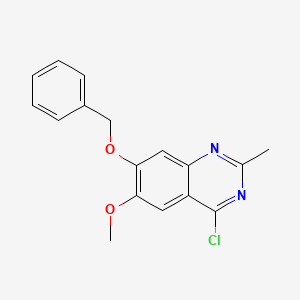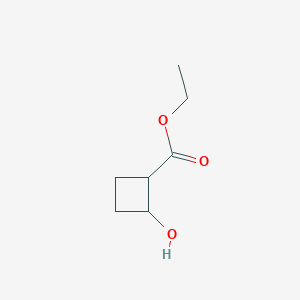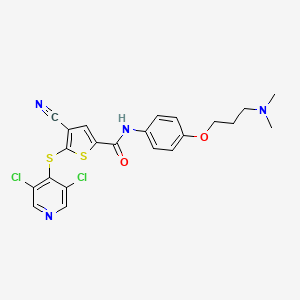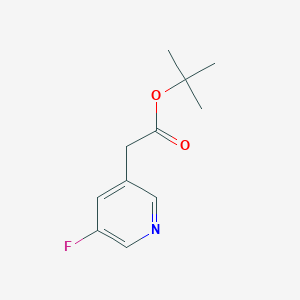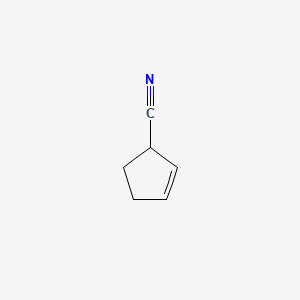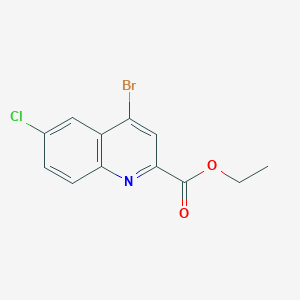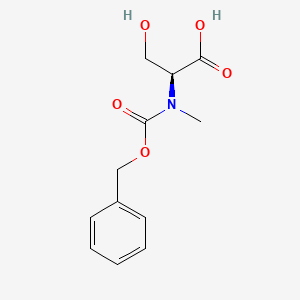![molecular formula C6H5ClN2S B12971497 3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)
3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole is a heterocyclic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules. The presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties to this compound, making it a valuable subject of study in various fields of chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methylthiophene with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is optimized to meet industrial standards and regulatory requirements .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can have different biological activities and are often used in further synthetic applications .
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-1H-pyrazole
- 6-Methyl-1H-thieno[3,2-c]pyrazole
- 3-Bromo-6-methyl-1H-thieno[3,2-c]pyrazole
Uniqueness
3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole is unique due to the presence of both chlorine and methyl groups, which impart distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C6H5ClN2S |
|---|---|
Molekulargewicht |
172.64 g/mol |
IUPAC-Name |
3-chloro-6-methyl-2H-thieno[3,2-c]pyrazole |
InChI |
InChI=1S/C6H5ClN2S/c1-3-2-10-5-4(3)8-9-6(5)7/h2H,1H3,(H,8,9) |
InChI-Schlüssel |
OUNDQQKFYSPZHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC2=C(NN=C12)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)
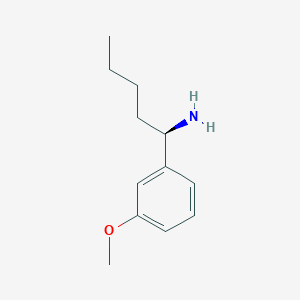
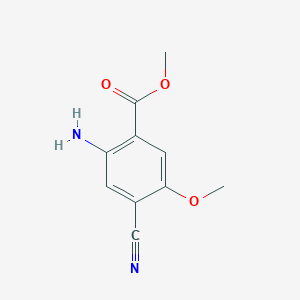
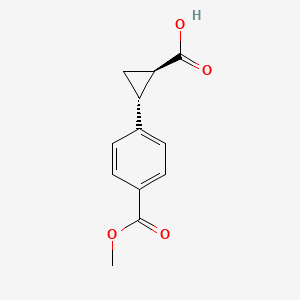
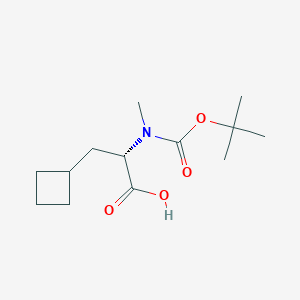
![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12971438.png)
